C25H30O2Si

Description

Overview of Organosilicon Compounds: Fundamental Principles and Significance

Organosilicon compounds are characterized by the presence of at least one covalent bond between carbon and silicon. This defining feature gives rise to a class of molecules with distinct chemical and physical properties compared to analogous organic compounds igem.orgwikipedia.org. While silicon is the second most abundant element in the Earth's crust, it is typically found in inorganic forms like silica (B1680970) and silicates rsc.orgresearchgate.net. Organosilicon compounds, in contrast, are generally synthetic, although some naturally occurring instances have been explored rsc.org.

The significance of organosilicon compounds stems from their versatile applications across numerous fields, including materials science, catalysis, and synthetic chemistry ontosight.airesearchgate.netresearchgate.netbohrium.com. They serve as crucial building blocks and intermediates in the synthesis of complex molecules and materials researchgate.netresearchgate.net. Their unique properties, such as altered bond lengths, angles, and polarity, contribute to their utility in diverse applications, from polymers and ceramics to advanced materials and even potential pharmaceutical agents igem.orgontosight.airesearchgate.netbohrium.comfindaphd.com.

The Position of Silicon in Group 14 Chemistry and Deviations from Carbon Analogs

Silicon resides directly below carbon in Group 14 of the periodic table, sharing the characteristic of having four valence electrons pharmacy180.com. This electronic configuration allows both elements to form four covalent bonds, commonly leading to tetrahedral geometries wikipedia.orgpharmacy180.com. However, despite this similarity, significant differences in atomic size, electronegativity, bond energies, and the availability of d-orbitals lead to notable deviations in their chemical behavior pharmacy180.comlibretexts.orgweebly.com.

| Property | Carbon (C) | Silicon (Si) | Difference | Source |

| Atomic Radius (Å) | 0.70 | 1.10 | Si is larger | libretexts.org |

| Covalent Radius (sp³) (Å) | 0.75 | 1.14 | Si has larger covalent radius | libretexts.org |

| Electronegativity (Pauling) | 2.55 | 1.90 | C is more electronegative | pharmacy180.com |

| Typical Covalent Bonds | 4 | 4 | Both form 4 covalent bonds | pharmacy180.com |

| Coordination Number | 2, 3, 4 | 3, 4, 5, 6 | Si can exhibit hypervalency (5 or 6 coordinate) | pharmacy180.comlibretexts.org |

| C-C Bond Energy (kJ/mol) | 346 | - | Stronger than Si-Si | |

| Si-Si Bond Energy (kJ/mol) | - | 222 | Weaker than C-C | libretexts.org |

| Si-O Bond Energy (kJ/mol) | - | 464 | Significantly stronger than Si-Si | libretexts.org |

| Multiple Bonding | Readily forms double and triple bonds | Less prone to forming stable double/triple bonds | Due to larger atomic size and less effective pπ-pπ overlap | wikipedia.orgpharmacy180.comweebly.com |

Silicon's larger atomic radius and lower electronegativity (1.90 compared to carbon's 2.55) result in longer and weaker Si-C bonds compared to C-C bonds wikipedia.orgpharmacy180.com. The C-Si bond is also polarized towards carbon due to its higher electronegativity wikipedia.org. While carbon excels at forming stable multiple bonds (double and triple bonds) with itself and other elements, silicon's ability to form stable pπ-pπ bonds is significantly reduced due to its larger size and the diffuse nature of its p orbitals wikipedia.orgpharmacy180.comweebly.com. This is exemplified by the contrast between gaseous CO2 and polymeric SiO2 weebly.com.

Furthermore, silicon can exhibit coordination numbers greater than four, forming penta- and hexacoordinated species, a phenomenon less common and stable for carbon pharmacy180.comlibretexts.org. This hypervalency in silicon is often described by the formation of 3-center molecular orbitals rather than the involvement of low-lying d orbitals as previously thought libretexts.org. The strong Si-O bond (significantly stronger than the Si-Si bond) is another key difference, influencing the prevalence of silicates in nature and the chemistry of silicon-oxygen containing organosilicon compounds like siloxanes libretexts.orgweebly.comscribd.com.

Emerging Research Avenues in Organosilicon Chemistry Relevant to Complex Molecular Structures

The field of organosilicon chemistry is continuously evolving, with emerging research avenues focusing on the synthesis and application of increasingly complex molecular structures bohrium.comelsevier.com. Researchers are exploring novel synthetic methodologies to create organosilicon compounds with tailored properties for specific applications researchgate.netmdpi.com.

Key areas of emerging research include:

Development of new catalytic systems: Organosilicon compounds themselves are being investigated as catalysts, and silicon-containing moieties are incorporated into ligands for metal-catalyzed reactions, such as cross-coupling reactions researchgate.netresearchgate.netbohrium.comsigmaaldrich.com.

Biocatalysis in organosilicon chemistry: Exploring the use of enzymes to catalyze the formation and degradation of Si-C and Si-O bonds offers a more environmentally friendly approach to synthesizing organosilicon compounds igem.orgfindaphd.com.

Synthesis of complex organosilicon architectures: Research is focused on creating molecules with intricate structures, including those with specific stereochemistry (e.g., chiral silyl-substituted compounds) amanote.comresearchgate.net, strained silacycles researchgate.net, and silyl-substituted polycyclic or extended π-systems rsc.orgresearchgate.netkyushu-u.ac.jp.

Organosilicon materials for emerging applications: The unique properties of organosilicons are being leveraged for applications in areas such as organic electronics, sensors, separation technologies, and advanced polymers ontosight.aibohrium.commdpi.com. The development of new force fields for simulating organosilicon molecules in different phases is also an active area to better understand their behavior researchgate.netacs.org.

The ability to precisely incorporate silicon into complex organic frameworks allows for fine-tuning of molecular properties, including conformational flexibility, lipophilicity, and electronic characteristics, which is particularly relevant in areas like medicinal chemistry and materials science igem.orgrsc.orgpharmacy180.com.

Structural Hypotheses for C25H30O2Si within Known Organosilicon Architectures

The molecular formula this compound suggests a compound with a substantial organic component (25 carbon atoms and 30 hydrogen atoms), a single silicon atom, and two oxygen atoms. Without a specific name or structural information, hypothesizing the exact structure is speculative. However, based on known organosilicon architectures and the given formula, several possibilities within the scope of complex molecular structures can be considered:

Silyl-substituted organic frameworks: The formula could correspond to a large organic molecule, such as a polycyclic aromatic hydrocarbon or a complex alicyclic structure, functionalized with a silyl (B83357) group (-SiR3) and containing two oxygen atoms within the organic framework (e.g., as ether, alcohol, or carbonyl functionalities) or attached to the silicon. Given the high carbon count, a polycyclic or multi-ring system is plausible. Silyl-substituted aromatic systems, for instance, are well-known in organosilicon chemistry kyushu-u.ac.jp.

Silaindan derivatives: Silaindans are cyclic organosilicon compounds featuring a silicon atom within a five-membered ring fused to a benzene (B151609) ring ontosight.ai. A this compound formula could represent a highly substituted silaindan derivative, where the remaining carbon and hydrogen atoms, along with the two oxygen atoms, form complex substituents on the silaindan core or are part of additional fused or attached ring systems. The presence of the silaindan backbone would introduce a degree of rigidity ontosight.ai.

Silyl ethers or siloxanes within a complex organic structure: The two oxygen atoms could be part of silyl ether (Si-O-C) or siloxane (Si-O-Si) linkages within a larger, complex organic molecule. For example, a silyl ether could be formed by the reaction of a silanol (B1196071) with an alcohol, or a siloxane could arise from the condensation of silanols. The formula suggests a single silicon atom, making a siloxane (requiring at least two silicon atoms linked by oxygen) less likely unless the formula represents a fragment or a specific type of cyclic siloxane. However, a structure containing a silyl ether linkage and another oxygen functionality elsewhere in the molecule is conceivable.

Complex silanols or silanediols: The oxygen atoms could be present as silanol (Si-OH) groups attached to the silicon atom, potentially along with organic substituents. Given the formula, this would likely involve a silanediol (B1258837) (with two Si-OH groups) or a silanol and another oxygen-containing functional group on the organic framework.

The precise arrangement of the carbon skeleton, the position of the silicon atom, and the location and chemical environment of the two oxygen atoms would dictate the specific structural isomer and its properties. The high degree of unsaturation implied by the ratio of carbon and hydrogen atoms (compared to a saturated acyclic silane) suggests the presence of multiple rings and/or double/triple bonds within the structure. Research into the synthesis and characterization of complex organosilicon compounds with similar formulas would be necessary to propose more definitive structural hypotheses.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H30O2Si |

|---|---|

Molecular Weight |

390.6 g/mol |

IUPAC Name |

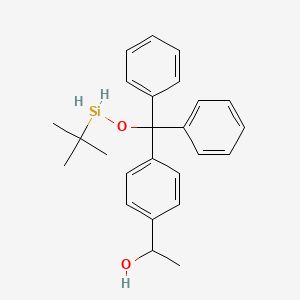

1-[4-[tert-butylsilyloxy(diphenyl)methyl]phenyl]ethanol |

InChI |

InChI=1S/C25H30O2Si/c1-19(26)20-15-17-23(18-16-20)25(27-28-24(2,3)4,21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-19,26H,28H2,1-4H3 |

InChI Key |

VWNLGHYKNSRFNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O[SiH2]C(C)(C)C)O |

Origin of Product |

United States |

Advanced Computational and Theoretical Studies of C25h30o2si Structures and Reactivity

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemistry provides the theoretical foundation for understanding the electronic structure and bonding within a molecule. These studies are crucial for determining molecular properties and predicting reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. DFT is particularly effective for determining molecular geometries, relative energies of different conformers, and exploring potential energy surfaces chemrxiv.orgosti.gov. By employing various exchange-correlation functionals and basis sets, DFT can provide insights into the optimized three-dimensional arrangement of atoms in C25H30O2Si and the energy required to transition between different structural forms. This is fundamental for understanding the molecule's stability and preferred conformations.

Ab initio methods, such as Hartree-Fock, and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory or Coupled Cluster theory, offer higher levels of accuracy for electronic structure calculations compared to DFT chemrxiv.org. These methods are particularly valuable for obtaining more precise descriptions of electron correlation, which is essential for accurately predicting properties like reaction barriers and spectroscopic parameters. While computationally more demanding, these approaches can provide benchmark data for validating results obtained from less computationally intensive methods like DFT.

Silicon, a key element in this compound, can exhibit diverse bonding patterns, including hypercoordination and involvement in multiple bonds under certain conditions tum.de. Theoretical studies using quantum chemical methods can probe the electronic environment around the silicon atom in this compound to assess the potential for such non-standard bonding arrangements. Analysis of molecular orbitals, charge distribution, and bonding indices can reveal the nature of silicon's interactions within the molecule.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time-dependent behavior of molecular systems ucsf.eduwustl.edunih.govfrontiersin.orgresearchgate.net. For this compound, MD simulations can be employed to study its conformational flexibility and how its structure changes over time at a given temperature. MD can also provide insights into intermolecular interactions if the molecule is studied in the presence of other molecules or in different environments, such as in solution. This is crucial for understanding how this compound might behave in various chemical processes or physical states.

Computational Prediction of Spectroscopic Signatures for this compound

Computational methods can predict various spectroscopic properties, which can aid in the interpretation of experimental spectra and the identification of the compound. For this compound, theoretical calculations can predict its IR, Raman, UV-Vis, and NMR spectra based on its optimized molecular structure and electronic properties. Comparing predicted spectra with experimental data, such as the reported IR peaks core.ac.uk, can help validate the computational models and provide a more detailed understanding of the molecular vibrations and electronic transitions.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models can be used to explore the relationship between the structure of this compound and its potential reactivity chemrxiv.org. By analyzing parameters such as frontier molecular orbitals (HOMO and LUMO energies and spatial distributions), molecular electrostatic potential surfaces, and reaction pathways calculated using quantum chemical methods, researchers can gain insights into potential sites for electrophilic or nucleophilic attack, radical reactions, or other chemical transformations. Computational studies can help predict the feasibility and mechanisms of reactions involving this compound, guiding experimental design and understanding its chemical behavior.

Sophisticated Analytical and Spectroscopic Characterization of C25h30o2si and Organosilicon Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds, providing detailed information about the molecular framework and the chemical environment of various nuclei. numberanalytics.com

Multi-dimensional NMR Techniques (e.g., 29Si, 1H, 13C NMR)

The complete structural assignment of complex organosilicon molecules relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The primary nuclei of interest are ¹H, ¹³C, and the less common but highly informative ²⁹Si isotope. osti.gov The natural abundance of ²⁹Si is only 4.7%, which can make its detection challenging, but modern NMR systems and techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can overcome this limitation. tandfonline.comacs.org

For a compound like C25H30O2Si, a full characterization would involve:

¹H NMR: To identify the types and connectivity of protons in the organic portions of the molecule.

¹³C NMR: To map the carbon skeleton.

²⁹Si NMR: To directly observe the silicon environment. The chemical shift of ²⁹Si is highly sensitive to its substituents, with a considerable range of over 70 ppm for linear organosiloxanes. tandfonline.com

2D Correlation Experiments: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to establish direct one-bond correlations between protons and their attached carbons (¹H-¹³C). numberanalytics.com Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons, as well as between protons and the silicon atom (¹H-²⁹Si HMBC). numberanalytics.comnih.gov These correlations are instrumental in piecing together the molecular fragments to build the final structure. numberanalytics.com For instance, ¹H-²⁹Si HMBC correlations have been successfully used to assign the proton spectra and confirm the silicon environments in complex double-decker silsesquioxanes. nih.gov

| Experiment | Type | Information Provided | Application Example |

|---|---|---|---|

| COSY | Homonuclear (¹H-¹H) | Identifies protons that are spin-coupled to each other, revealing adjacent protons. numberanalytics.com | Tracing proton connectivity through alkyl chains or aromatic rings. |

| HSQC | Heteronuclear (¹H-¹³C) | Correlates protons with their directly attached carbon atoms. numberanalytics.com | Assigning specific proton signals to their corresponding carbon atoms in the molecular skeleton. |

| HMBC | Heteronuclear (¹H-¹³C or ¹H-²⁹Si) | Shows correlations between protons and carbons or silicons over two to three bonds. nih.gov | Connecting molecular fragments, such as linking an organic substituent to the silicon atom. |

| INEPT-INADEQUATE | Homonuclear (²⁹Si-²⁹Si) | Establishes direct silicon-silicon bonds in polysilanes or siloxanes. acs.org | Determining the structure of organosilicon rings and frameworks. acs.org |

Solid-State NMR for Polymeric and Reticular Organosilicon Materials

For organosilicon materials that are insoluble, polymeric, or exist as cross-linked networks (reticular materials), solid-state NMR (ssNMR) is an indispensable tool. vot.pl Techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are employed to obtain high-resolution spectra from solid samples. nih.gov

²⁹Si ssNMR is particularly powerful for studying the structure of materials like silicone resins, gels, and polymer-derived ceramics. nih.govnih.govresearchgate.net It can distinguish between different silicon environments based on their connectivity, often denoted as M (monofunctional, (CH₃)₃SiO₀.₅), D (difunctional, (CH₃)₂SiO), T (trifunctional, CH₃SiO₁.₅), and Q (tetrafunctional, SiO₂). nih.gov For example, in a study of MQ silicone copolymers, ssNMR was used to determine the ratio of M to Q units, which is crucial to the material's properties. nih.gov Furthermore, ssNMR can be used to monitor the conversion of organosilicon polymers into ceramics, tracking the significant changes in carbon, silicon, and boron coordination environments during pyrolysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can provide a mass measurement to within a few parts per million (ppm), allowing for the unambiguous determination of a molecular formula.

For the compound this compound, HRMS data has been reported using techniques like Fast Atom Bombardment (FAB). The experimentally measured mass is compared to the theoretically calculated mass for the proposed formula. The close agreement between these values provides strong evidence for the assigned molecular formula.

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|

| [M·]⁺ | 390.2010 | 390.2012 | pku.edu.cn |

| [M+H]⁺ | 390.2010 | 390.2011 | core.ac.uk |

| [M-H]⁺ | 389.1931 | 389.1929 | rsc.org |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structures

When an organosilicon compound can be grown as a single crystal, X-ray diffraction (XRD) offers the most precise method for determining its three-dimensional molecular structure. researchgate.net This technique provides exact coordinates of each atom in the crystal lattice, allowing for the precise measurement of bond lengths, bond angles, and torsional angles. bme.hu

Crystallographic studies of organosilicon compounds have revealed important structural features, such as the high variability of the Si-O-Si bond angle, which can change significantly based on the molecular environment. iaea.org For example, in a study of decamethylbicyclo[5.5.1]hexasiloxane, the crystal structure was solved and refined to reveal the conformation of the bicyclic fragment. iaea.org Such studies are crucial for understanding the relationship between molecular structure and the macroscopic properties of organosilicon materials. The data obtained from XRD includes the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. bme.huiaea.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a rapid and effective method for identifying functional groups within a molecule. aip.org These techniques probe the vibrational modes of chemical bonds. Specific bonds and functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, creating a unique spectral fingerprint for the molecule. gelest.com

In organosilicon chemistry, vibrational spectroscopy is routinely used to identify key structural motifs. aip.org For the compound this compound, reported IR data shows characteristic absorption bands that can be assigned to specific vibrations within the molecule. core.ac.uk While vibrational spectroscopy is excellent for identifying the presence of certain bonds, some studies caution that assigning specific Si-C stretching vibrations can be complex, as these modes may not be pure and can couple with other vibrations in the molecule. acs.orgresearchgate.net Despite this, it remains an indispensable tool for routine analysis and for following the course of a reaction. gelest.comacs.orgresearchgate.net

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Si-H | Stretching | 2280 - 2080 | Strong |

| Si-O-Si (acyclic) | Asymmetric Stretching | 1100 - 1000 | Strong, Broad |

| Si-CH₃ | Symmetric Deformation (Umbrella) | 1280 - 1255 | Strong |

| Si-Ph | Stretching | 1430 - 1425 | Sharp |

| Si-OH (free) | Stretching | ~3690 | Sharp |

| C≡C (in C₂₅H₃₀O₂Si) | Stretching | 2153.4 | - |

Electron Microscopy and Surface Characterization Techniques for Organosilicon Materials (e.g., SEM, TEM, XPS)

For organosilicon-based materials, polymers, and composites, understanding the morphology, microstructure, and surface chemistry is critical. A suite of microscopy and surface science techniques provides this information.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and topography of materials. acs.org It can reveal details about particle shape, size distribution, and the structure of coatings or films. researchgate.netresearchgate.net For example, SEM has been used to analyze the morphology of organosilicon layers on wood cell walls and to observe silica (B1680970) particles synthesized from organosilicon precursors. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM): TEM provides higher resolution images and can visualize the internal structure of a material. ucl.ac.uk It is used to confirm the dispersion of nanoparticles within an organosilicon matrix, view the core-shell structure of coated particles, or observe the porosity of organosilica monoliths. nih.govrsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative technique that provides information about the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. nasa.govnasampe.org It is highly effective for analyzing surface modifications, contamination, and the chemistry of thin films. koreascience.kr For example, XPS has been used to confirm the presence of organosilane coatings on nanowires, to study the surface degradation of silicone rubber, and to quantify trace silicone contamination on composite surfaces. nasampe.orgkoreascience.krrsc.org Analysis of silicone rubber surfaces by XPS can determine the atomic percentages of silicon, carbon, and oxygen, and high-resolution scans of the Si 2p peak can elucidate the chemical nature of the silicon species present. koreascience.krresearchgate.net

Environmental Fate and Degradation Mechanisms of Organosilicon Compounds

Hydrolysis and Condensation Reactions of Organosilicon Compounds in Aquatic Systems

In aquatic environments, the primary abiotic degradation pathway for many organosilicon compounds is hydrolysis. gesamp.orgunwater.org This chemical breakdown involves the cleavage of silicon-oxygen (Si-O) bonds by water. The rate and extent of hydrolysis are influenced by several factors, including the pH of the water, temperature, and the molecular structure of the specific organosilicon compound. ca.govdiva-portal.orgmdpi.com

For instance, chlorosilanes, alkoxysilanes, and acetoxysilanes undergo rapid hydrolysis to form silanols (compounds containing Si-OH groups). gesamp.orgunwater.org These silanols are often unstable and can subsequently undergo condensation reactions, where they combine to form more complex siloxane polymers and water. encyclopedia.pubgoogle.com The alkalinity of the water can accelerate both hydrolysis and condensation processes. mdpi.com

The structure of the organic groups attached to the silicon atom also plays a crucial role. Some organosilicon compounds are resistant to hydrolysis, while for others, it is a significant degradation pathway. ca.govdiva-portal.org For example, studies on octamethylcyclotetrasiloxane (B44751) (D4) have shown that it can degrade in water at environmentally relevant pH levels (5-9). diva-portal.org

Table 1: Factors Influencing Hydrolysis and Condensation of Organosilicon Compounds

| Factor | Influence on Degradation | References |

|---|---|---|

| pH | Can catalyze hydrolysis and condensation reactions. | diva-portal.orgmdpi.com |

| Temperature | Generally increases the rate of chemical reactions. | |

| Molecular Structure | The nature of organic substituents and the type of Si-O bond affect reactivity. | gesamp.orgunwater.orgdiva-portal.org |

| Catalysts | Acids, bases, and certain metal compounds can accelerate hydrolysis. | researchgate.net |

Hydrolysis is often a critical first step for the further breakdown of organosilicon compounds, as the resulting silanols and smaller siloxanes can be more susceptible to other degradation mechanisms. researchgate.netresearchgate.net

Biotransformation and Biodegradation of Organosilicon Compounds by Microorganisms

The role of microorganisms in the degradation of organosilicon compounds is a complex area of study. While the silicon-carbon (Si-C) bond is generally stable and not found in nature, some microbial processes can transform these synthetic compounds. ethz.chwikipedia.orgacs.org Biodegradation of organosilicones has been observed under both aerobic and anaerobic conditions. ethz.ch

Enzymatic Cleavage of Si-O Bonds (e.g., Silicateins)

A key area of research is the enzymatic cleavage of silicon-oxygen (Si-O) bonds. researchgate.netopen.ac.uk Enzymes known as silicateins, found in marine sponges, are capable of catalyzing both the hydrolysis and condensation of Si-O bonds. unicamp.brrsc.orgpnas.org These enzymes have been shown to facilitate the formation of silica (B1680970) (an inorganic polymer) from precursors like tetraethoxysilane. unicamp.br

The proposed mechanism involves the hydrolytic cleavage of Si-O bonds in silicon alkoxides, similar to the esterase activity of related enzymes. unicamp.br Silicateins and other hydrolases, such as proteases, esterases, and lipases, have been investigated for their ability to catalyze the hydrolysis of a range of organosiloxane molecules under environmentally benign conditions. open.ac.ukpnas.org This enzymatic activity is a promising avenue for more sustainable methods in organosilicon chemistry. rsc.org

Microbial Metabolism of Organosilicon Compounds

Microbial metabolism can contribute to the breakdown of organosilicon compounds, though often as a secondary process following initial abiotic degradation. researchgate.netresearchgate.net Hydrolysis is frequently a mandatory first step before biodegradation can occur. researchgate.netresearchgate.netresearchgate.netleuphana.de The silicon-free organic molecules produced during hydrolysis are often readily biodegradable, while the silicon-containing portions may be more persistent. researchgate.netresearchgate.net

Some microorganisms have been shown to utilize organosilicon compounds. For example, a strain of Pseudomonas was able to grow using diethoxydimethylsilane (B1329274) as its sole energy source, likely by metabolizing the ethanol (B145695) released upon hydrolysis. gesamp.orgunwater.org There is also research into the anaerobic degradation of organosilicon compounds by bacteria of the genus Paracoccus. google.com However, evidence for the microbial cleavage of the highly stable Si-C bond by common environmental microorganisms remains limited and is a subject of ongoing research. researchgate.net

Designing Environmentally Benign Organosilicon Compounds: Structure-Biodegradability Correlations

The persistence of some organosilicon compounds in the environment has led to research into designing new compounds that are more susceptible to degradation. researchgate.netnih.gov This "Benign by Design" approach relies on understanding the relationship between a molecule's structure and its biodegradability. researchgate.net

Studies have systematically investigated these structure-biodegradability relationships. researchgate.netresearchgate.netnih.gov A key finding is that introducing hydrolyzable functional groups into the organosilicon structure can significantly enhance its degradation potential. researchgate.netnih.gov

Table 2: Structural Features Influencing Organosilicon Biodegradability

| Structural Feature | Effect on Biodegradability | Rationale | References |

|---|---|---|---|

| Hydrolyzable Groups | Enhances biodegradability | Groups like esters, amides, and ethers are prone to hydrolysis, breaking the molecule into smaller, more biodegradable parts. | researchgate.netnih.gov |

| Si-N Bonds | Can lead to faster hydrolysis | The Si-N bond can be more easily hydrolyzed compared to Si-C or some Si-O-Si bonds, initiating degradation. | researchgate.netresearchgate.net |

| Cyclic, Linear, Branched Siloxanes | Generally non-biodegradable | The stable siloxane backbone is resistant to microbial attack. | researchgate.netnih.gov |

By incorporating linkages that are susceptible to hydrolysis, chemists can design organosilicon compounds that break down into silicon-free intermediates, which can then be readily biodegraded. researchgate.netnih.gov This strategy aims to reduce the long-term environmental accumulation of these widely used chemicals. researchgate.net

Analytical Methods for Environmental Monitoring of Organosilicon Compounds and Their Degradation Products

Effective monitoring is crucial for understanding the environmental fate of organosilicon compounds and their breakdown products. mdpi.com Due to the complexity of environmental samples (like water, soil, and air) and the low concentrations of these compounds, sophisticated analytical techniques are required. mdpi.com

The primary methods for the detection and quantification of organosilicon compounds involve chromatography coupled with mass spectrometry. mdpi.comacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile organosilicon compounds and their degradation products. nih.govcefic-lri.org It separates compounds based on their boiling points and then identifies them by their mass-to-charge ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS) , including tandem mass spectrometry (LC-MS/MS), is the method of choice for less volatile and more polar compounds. mdpi.com This is particularly useful for analyzing hydrolysis products in aqueous samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy has also been used to quantify silicone oil and its hydrolytic degradation products, such as trimethylsilanol (B90980) and dimethylsilanediol, directly in aqueous formulations. sci-hub.se

Sample preparation is a critical step to extract and concentrate the target compounds from the environmental matrix. Solid-phase extraction (SPE) is a commonly used technique for this purpose before instrumental analysis. mdpi.com The continuous development of these analytical methods is essential for accurately assessing the presence and persistence of organosilicon contaminants in the environment. mdpi.com

Academic Research on Applications of Organosilicon Compounds in Advanced Materials Science

Precursors for Polymer-Derived Ceramics (PDCs) and Amorphous Silicon-Based Materials

Organosilicon polymers serve as crucial preceramic precursors for the fabrication of polymer-derived ceramics (PDCs), a class of advanced ceramic materials obtained through the pyrolysis of these polymers in inert or reactive atmospheres google.com. This route offers advantages over traditional ceramic processing, including flexible shaping and molecular-level homogeneity google.com. Common organosilicon precursors for PDCs include polysiloxanes, polycarbosilanes, and polysilazanes, which transform into amorphous silicon oxycarbide (SiOC), silicon carbide (SiC), and silicon carbonitride (SiCN) ceramics, respectively google.com.

Molecular Design of Preceramic Polymers and Nanocomposites

The molecular design of preceramic polymers is critical in tailoring the composition, structure, and properties of the resulting PDCs google.com. By controlling the type and arrangement of organic groups and heteroatoms (such as N, O, B) within the polymer backbone and side chains, researchers can influence the ceramization process and the final ceramic yield and composition google.com. The incorporation of inorganic fillers at the nanoscale into the preceramic polymer matrix is another strategy to create PDC nanocomposites with enhanced properties. This approach allows for the introduction of functional phases and improved mechanical or thermal performance.

While C₂₅H₃₀O₂Si itself is not typically described as a bulk preceramic polymer in the provided literature, its structure, potentially containing Si-C and Si-O-C linkages depending on the specific isomer, aligns with the fundamental building blocks found in some preceramic polysiloxanes or polycarbosilanes. Organosilicon compounds with tailored functional groups are designed to undergo controlled crosslinking and pyrolysis to yield the desired ceramic network. The specific molecular architecture of the precursor dictates the amorphous structure and the distribution of elements in the final ceramic.

Tailoring Microstructure and Functionality through Organosilicon Precursors

The choice of organosilicon precursor and the processing conditions significantly influence the microstructure and functionality of PDCs google.com. Pyrolysis temperature and atmosphere determine the degree of ceramization, phase separation, and the formation of free carbon or crystalline phases. This allows for tailoring properties such as electrical conductivity, thermal stability, and mechanical strength. For instance, the presence of different side groups in the polymer precursor can directly impact the carbon content and electrical properties of SiOC ceramics. Higher carbon content precursors tend to lead to higher electrical conductivity in the resulting ceramics.

The ability to form complex shapes and coatings is a key advantage of the PDC route, enabled by the processability of the preceramic polymers google.com. Additive manufacturing techniques, such as stereolithography, have been successfully employed with organosilicon precursors to fabricate intricate 3D ceramic structures google.com.

Integration into Polymeric Materials for Enhanced Performance Characteristics

Organosilicon compounds are widely integrated into various polymeric materials to impart enhanced performance characteristics, including improved thermal stability, increased hydrophobicity, enhanced mechanical properties, and flame retardancy nih.gov. Silicones, a major class of organosilicon polymers with a siloxane (Si-O-Si) backbone, are well-known for their flexibility, thermal resistance, and low surface energy.

The incorporation of organosilicon units, even as smaller molecules or functional groups within organic polymers, can significantly modify the material's properties. For example, introducing silicon-containing groups can enhance the thermal and morphological stability of polymers used in sensing applications. Organosilicon compounds are utilized as additives, modifiers, and in the synthesis of block or graft copolymers to achieve desired property profiles nih.gov. Nanocomposites based on silicone polymers with inorganic nanoadditives or carbon nanomaterials exhibit improved thermal and dielectric properties.

While C₂₅H₃₀O₂Si is not specifically detailed as a common polymer additive in the provided texts, organosilanes and siloxanes with various organic substituents are broadly used for polymer modification nih.gov. The presence of phenyl groups and potentially flexible ethoxy chains in C₂₅H₃₀O₂Si suggests its potential as a modifier to influence properties like compatibility with organic matrices, flexibility, or surface energy, depending on how it is incorporated into a polymer system.

Organosilicon Compounds in the Design of Nanomaterials

Organosilicon compounds play a significant role in the design and synthesis of various nanomaterials, including nanoparticles, nanocomposites, and nanostructured surfaces. Periodic mesoporous organosilica (PMO) nanoparticles, synthesized using organosilicon precursors with bridging organic groups, have garnered attention for applications such as drug delivery and catalysis due to their controlled porosity and tunable surface chemistry.

The compound C₂₅H₃₀O₂Si, depending on its specific structure, could potentially be used as a building block for creating functionalized silane (B1218182) coupling agents or as a component in the synthesis of more complex organosilicon nanostructures. Its use as a specific component in periodic mesoporous organosilica nanoparticles or other well-defined organosilicon nanomaterials is not explicitly described in the provided search results.

Catalytic Applications in Organic Synthesis and Industrial Processes

Organosilicon compounds are valuable reagents, intermediates, and ligands in various catalytic applications in organic synthesis and industrial processes. They are widely used in reactions such as hydrosilylation, silylation of organic functional groups, and cross-coupling reactions. The unique reactivity of the silicon-carbon bond and the ability of silicon to interact with heteroatoms make organosilicon compounds versatile tools in modern synthetic chemistry nih.govnih.gov.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like alkenes, alkynes, or carbonyls), is a fundamental reaction catalyzed by transition metals and is widely used for the synthesis of organosilanes and other silicon-containing compounds. Organosilicon compounds can also serve as protecting groups for sensitive functionalities during multi-step synthesis.

While the provided literature mentions the use of various organosilicon compounds in catalysis and organic synthesis, including specific silanes and siloxanes, a detailed account of C₂₅H₃₀O₂Si specifically as a catalyst or in a catalytic cycle is not present. However, given its likely structure as a substituted silane, it could potentially be involved in hydrosilylation reactions or other transformations where organosilanes participate eppltd.com. Research has explored the use of specific organosilicon compounds in metal-catalyzed reactions for the formation of carbon-silicon bonds.

Optoelectronic and Electronic Material Applications of Organosilicon Structures

Organosilicon compounds have found significant applications in the field of optoelectronic and electronic materials due to their desirable properties such as thermal stability, tunable electronic properties, and good film-forming ability nih.gov. Arylsilanes and siloxanes, in particular, are utilized in organic light-emitting diodes (OLEDs) as emitters, charge-transport materials, and host materials eppltd.comeppltd.com. The presence of silicon atoms can influence the electronic structure and energy levels of organic chromophores, leading to improved device performance and stability eppltd.com.

Organosilicon polymers, such as polysilanes, exhibit unique optical and electronic properties due to the delocalization of sigma electrons along the silicon backbone eppltd.com. They have been explored for applications in photoresists and as components in organic semiconductors eppltd.com. Furthermore, organosilicon compounds are used as dielectric materials, insulators, and encapsulants in semiconductor devices and for protective coatings in electronics nih.govcore.ac.uk.

The compound C₂₅H₃₀O₂Si, potentially containing phenyl groups attached to silicon, aligns with the structural features of arylsilanes that are explored for optoelectronic applications eppltd.com. Arylsilanes are known for their high singlet and triplet energy levels, which can be beneficial in OLED design eppltd.com. While specific studies on the optoelectronic properties of C₂₅H₃₀O₂Si are not detailed in the provided sources, its structural motif suggests potential for investigation in this area, likely as a component in a larger molecular system or polymer designed for electronic or optoelectronic applications. Cyclic organosilicon compounds have also shown promise for optoelectronic functional materials.

Future Directions and Challenges in the Research of C25h30o2si and Organosilicon Chemistry

Sustainable Synthesis and Green Chemistry Innovations for Organosilicon Compounds

A primary challenge in organosilicon chemistry is the development of sustainable and environmentally benign synthetic methods. numberanalytics.com Historically, the large-scale production of organosilanes has relied on the Müller-Rochow direct process, which, while foundational to the silicone industry, presents environmental concerns. mdpi.com Modern research is increasingly focused on green chemistry principles to mitigate the environmental impact and cost associated with traditional synthesis. researchgate.netrsc.org

Key innovations in this area include:

Catalysis with Earth-Abundant Metals : To replace precious metal catalysts like platinum, which are common in industrial hydrosilylation, researchers are developing methods using cheaper, more abundant metals such as iron and cobalt. acs.org For instance, air- and water-stable cobalt-based catalysts have been successfully used for the one-pot synthesis of various alkoxysilanes under mild conditions. acs.org

Mechanochemistry : Ball-milling and other mechanochemical techniques offer a path to conduct reactions more rapidly and with less solvent waste. chemistry.or.jp This approach has been applied to challenging reactions like the Suzuki-Miyaura coupling and Birch reduction, demonstrating its potential to make organosilicon synthesis more efficient and sustainable. chemistry.or.jp

Electrosynthesis : Electrochemistry is emerging as a powerful strategy for synthesizing organosilicon compounds. rsc.org By using electricity to drive reactions, electrosynthesis can reduce the need for chemical reagents and provide alternative pathways for cleaving Si-H, Si-Cl, and Si-B bonds, creating a platform for new materials while adhering to green chemistry principles. rsc.org

Direct Synthesis Alternatives : Research continues into greener versions of direct synthesis, for example, by reacting silicon directly with alcohols to produce alkoxysilanes, which are key industrial products. mdpi.com

These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency, aligning the production of valuable organosilicon compounds with the goals of sustainable development. rsc.orgsdu.edu.cn

Table 1: Comparison of Traditional vs. Green Synthesis Methods in Organosilicon Chemistry

| Feature | Traditional Methods (e.g., Müller-Rochow) | Green Chemistry Innovations |

|---|---|---|

| Catalysts | Often rely on precious metals (e.g., Platinum, Palladium) acs.org | Focus on earth-abundant metals (e.g., Iron, Cobalt) acs.org |

| Solvents | Often require large volumes of organic solvents mdpi.com | Emphasize solvent-free (mechanochemistry) or green solvents (e.g., alcohols) acs.orgchemistry.or.jp |

| Energy Input | Typically require high temperatures and pressures mdpi.com | Aim for mild reaction conditions (room temperature) acs.org; use of electricity or mechanical force rsc.orgchemistry.or.jp |

| Byproducts | Can generate significant and hazardous waste | Designed to be atom-economical, minimizing waste acs.org |

| Starting Materials | Based on organohalides and silicon metal mdpi.com | Exploring wider range of precursors and renewable feedstocks |

Exploiting Novel Reactivity Patterns for Unprecedented Molecular Architectures

The versatility of silicon allows for unique reactivity patterns not typically observed in carbon chemistry, opening pathways to novel molecular structures. fiveable.memdpi.com Researchers are actively exploring these patterns to synthesize complex molecules that were previously inaccessible. chemistry.or.jpoup.com

Recent advancements in this area include:

Unusual Coordination States : Chemists are creating and stabilizing organosilicon compounds with unusual silicon coordination numbers, moving beyond the standard tetracoordinate state to low-coordinate (e.g., silylenes, silenes) and hypercoordinate derivatives. researchgate.netelsevier.comgelest.com The first stable disilene (a compound with a silicon-silicon double bond) was isolated by using bulky substituents to prevent dimerization. gelest.com

Catalytic Bond Activation : Palladium-catalyzed reactions of 2-silylaryl triflates have been developed to selectively synthesize a variety of silicon-containing cyclic compounds. oup.com These methods proceed through the activation of C-H and C-Si bonds, enabling the construction of complex ring systems that are promising for biologically active substances and functional materials. oup.com

Photochemical Rearrangements : Light can be used as a reagent to trigger unique transformations. For example, researchers have developed a method to modify quinolines with boron, silicon, and carbon groups simultaneously, where the final step involves using blue light to stimulate the reorganization of Si-B bonds to yield the desired product with high specificity. innovations-report.com

Reactive Intermediates : The study of short-lived, highly reactive intermediates like silylenes (R₂Si:), silenes (R₂Si=CR₂), and silyl (B83357) anions (R₃Si:⁻) continues to be a fertile ground for discovery. gelest.com Understanding and controlling the chemistry of these species allows for the development of new synthetic routes; for instance, the rearrangement of silylenes can be used to form silenes. gelest.com

This exploration of silicon's fundamental reactivity is crucial for building a diverse toolbox for synthetic chemists, enabling the creation of unprecedented molecular architectures with tailored properties. fiveable.mechemistry.or.jp

Table 2: Examples of Novel Reactivity in Organosilicon Chemistry

| Reactivity Pattern | Description | Resulting Architectures |

|---|---|---|

| Silylene Rearrangement | A 1,2-hydride migration in a silylene intermediate. gelest.com | Formation of silenes (silicon-carbon double bonds). gelest.com |

| Palladium-Catalyzed Cyclization | Intramolecular C-H and C-Si bond activation using a palladium catalyst. oup.com | Silicon-containing spirocycles and fused dihydrodibenzosilepins. oup.com |

| Photostimulated Si-B Bond Reorganization | Blue light is used to break a Si-B bond, leading to a predictable rearrangement onto a quinoline (B57606) core. innovations-report.com | Triple hetero-elementalized quinoline derivatives. innovations-report.com |

| Reductive Dehalogenation | Using a reducing agent to remove halogens from chlorosilylene transition-metal complexes. researchgate.net | Formation of dative, single, and double bonds between silicon and a metal. researchgate.net |

Advancements in Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry has become an indispensable tool in organosilicon research, allowing for the prediction of molecular properties and the elucidation of complex reaction mechanisms. mdpi.comnumberanalytics.com These in silico studies complement experimental work and accelerate the discovery of new compounds and materials. researchgate.netrsc.org

Key aspects of computational advancements include:

Predicting Reaction Pathways : Methods like Density Functional Theory (DFT) and ab initio molecular orbital (MO) calculations are used to map out the energy landscapes of reactions. mdpi.comnumberanalytics.com This allows researchers to understand why certain products are formed, predict the feasibility of new reactions, and gain insight into the structures of transient intermediates that are difficult to observe experimentally. mdpi.com

Designing New Molecules : Computational models can predict the outcomes of reactions, helping to design new synthetic pathways involving silicon-based reagents. numberanalytics.com This predictive power is essential for creating molecules with specific electronic or steric properties.

Understanding Bonding and Properties : Computational methods provide deep insights into the structure and bonding of unusual organosilicon compounds that cannot be adequately described by classical theories. researchgate.netelsevier.com Furthermore, in silico studies are regularly used to support the characterization of bond properties in new silicon-containing small molecules. rsc.org

Force Field Development : For larger systems and molecular dynamics simulations, new and improved force fields, such as Amber-compatible organosilane force fields, are being developed to accurately model the behavior of organosilicon molecules and materials. rsc.org

These computational tools are not only crucial for fundamental understanding but also for the rational design of new functional materials with tailored properties. numberanalytics.com

Table 3: Computational Methods and Their Applications in Organosilicon Chemistry

| Computational Method | Application |

|---|---|

| Density Functional Theory (DFT) | Predicts structures and properties of silicon compounds; investigates reaction mechanisms. numberanalytics.com |

| Molecular Mechanics (MM) | Studies the dynamics of large silicon-containing systems, such as polymers. numberanalytics.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigates reaction mechanisms in large systems by treating the reactive center with high-level quantum mechanics and the surroundings with molecular mechanics. numberanalytics.com |

| Ab initio Molecular Orbital (MO) Theory | Investigates reaction pathways and provides insights for controlling reaction outcomes. mdpi.com |

| Time-Dependent DFT (TDDFT) | A relatively inexpensive method for calculating excitation energies and studying photochemical reactions. mdpi.com |

Development of High-Performance Organosilicon Materials with Tunable Properties

A major driving force in organosilicon chemistry is the development of advanced materials with precisely controlled properties for high-performance applications. wiley-vch.de The ability to tune properties at the molecular level by modifying the organic substituents on the silicon atom makes this class of compounds exceptionally versatile. fiveable.mewiley-vch.de

Current research focuses on several key areas:

Optoelectronic Materials : Organosilicon units are incorporated into fluorescent materials to enhance properties like photostability, thermal stability, and quantum yield. mdpi.com Their unique electronic features, including the potential for dπ-pπ conjugation, make them excellent building blocks for Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. mdpi.com

Biomaterials and Pharmaceuticals : The biocompatibility and tunable properties of organosilicon compounds make them attractive for biomedical applications, including drug delivery systems and imaging agents. iust.ac.irfiveable.me The introduction of silicon into a drug molecule can significantly alter its physicochemical and biological properties. rsc.org

Polymer-Derived Ceramics : Preceramic polymers, such as polysiloxanes and polycarbosilanes, can be thermally transformed into high-performance ceramics like silicon oxycarbide (SiOC) and silicon carbonitride (SiCN). aip.org By functionalizing the polymer backbone, the properties of the final ceramic material can be precisely tuned for applications requiring exceptional thermal and chemical resistance. aip.org

Encapsulation and Coatings : Organosilicon matrixes are used to encapsulate sensitive materials like perovskite nanocrystals, protecting them from moisture and oxygen while maintaining high transparency and performance for applications in color conversion and X-ray imaging. nih.gov They are also widely used to create coatings that provide water repellency, durability, and resistance to heat and UV radiation. iust.ac.irfiveable.me

The ability to design organosilicon polymers and molecules with specific architectures allows for the creation of materials that meet the demands of modern technology, from flexible electronics to advanced composites. iust.ac.irwiley-vch.de

Table 4: High-Performance Organosilicon Materials

| Material Type | Tunable Properties | Applications |

|---|---|---|

| Arylsilanes / Siloxanes | Emission color, thermal stability, charge mobility. mdpi.com | Organic Light-Emitting Diodes (OLEDs), fluorescent sensors. mdpi.com |

| Polymer-Derived Ceramics (e.g., SiOC) | Thermal stability, mechanical strength, electrical conductivity. aip.org | High-temperature composites, battery components. aip.org |

| Organosilicon-Encapsulated Nanocrystals | Transparency, stability against moisture/oxygen, photoluminescence. nih.gov | Color-conversion films, X-ray imaging scintillators. nih.gov |

| Functional Copolymers | Flexibility, gas permeability, biocompatibility, mechanical properties. wiley-vch.de | Biomaterials, functional coatings, membranes, electronic devices. wiley-vch.de |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for C25H30O2Si, and how are they optimized for yield and purity?

- Methodological Answer : The synthesis of C25H30O2Si often employs Rhodium-catalyzed reactions, as demonstrated in the preparation of silicon-bridged dialkenylbenzenes. Key optimization parameters include catalyst loading (e.g., 2-5 mol%), solvent selection (e.g., CH2Cl2 for crystallization), and temperature control (e.g., 113 K for X-ray analysis). Post-synthesis purification via column chromatography and recrystallization ensures purity (>95%), validated by NMR and mass spectrometry . Reproducibility requires detailed experimental protocols, including stoichiometric ratios and reaction timelines, as outlined in standardized reporting guidelines .

Q. What characterization techniques are essential for confirming the molecular structure of C25H30O2Si?

- Methodological Answer : A multi-technique approach is critical:

- X-ray crystallography : Provides definitive structural confirmation, as seen in CCDC deposition 1889656 .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify bonding environments and stereochemistry.

- Mass spectrometry : High-resolution MS confirms molecular weight (390.58 g/mol) .

- Elemental analysis : Validates empirical formula accuracy (±0.3% tolerance).

Cross-validation across these methods minimizes errors and ensures structural integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for C25H30O2Si?

- Methodological Answer : Discrepancies often arise from steric effects or computational model limitations. Strategies include:

- Iterative validation : Compare experimental FTIR/Raman data with density functional theory (DFT) simulations to identify vibrational mode mismatches.

- Cross-technique alignment : Use NMR coupling constants to refine computational parameters (e.g., solvent polarity in simulations).

- Error analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factor thresholds) and spectroscopic calibration .

Transparent reporting of raw data and computational assumptions is critical for reproducibility .

Q. What strategies are effective in addressing steric hindrance during functionalization reactions of C25H30O2Si?

- Methodological Answer : Steric challenges in functionalization can be mitigated via:

- Catalyst design : Bulky ligands (e.g., phosphines) reduce steric crowding at reactive sites.

- Solvent optimization : Low-viscosity solvents (e.g., THF) enhance molecular mobility.

- Temperature modulation : Higher temperatures (80-100°C) overcome kinetic barriers but require careful monitoring to prevent side reactions.

Computational modeling (e.g., molecular dynamics) predicts steric interactions, guiding experimental design .

Q. How should researchers design experiments to assess the thermal stability of C25H30O2Si under varying conditions?

- Methodological Answer : A factorial experimental design is recommended:

- Variables : Temperature (25–300°C), atmospheric conditions (N2 vs. O2), and heating duration.

- Analytical tools : Thermogravimetric analysis (TGA) for mass loss profiles, differential scanning calorimetry (DSC) for phase transitions, and GC-MS for decomposition byproducts.

- Control groups : Include inert reference compounds to isolate degradation pathways.

Data should be analyzed using Arrhenius plots to derive activation energies, with uncertainties reported via error bars .

Data Analysis and Reporting

Q. What frameworks are recommended for formulating rigorous research questions about C25H30O2Si?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

- PICO : "Does Rhodium catalysis (Intervention ) improve yield (Outcome ) in C25H30O2Si synthesis (Population ) compared to Palladium-based methods (Comparison )?"

Literature reviews must highlight gaps, such as limited studies on photostability, to justify novelty .

Q. How should contradictory data in catalytic efficiency studies be analyzed and reported?

- Methodological Answer : Contradictions require:

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., catalyst turnover frequency vs. solvent polarity).

- Sensitivity analysis : Test how minor changes (e.g., ±5% catalyst loading) affect outcomes.

- Transparency : Disclose all raw data in supplementary materials, including failed experiments, to contextualize results .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.